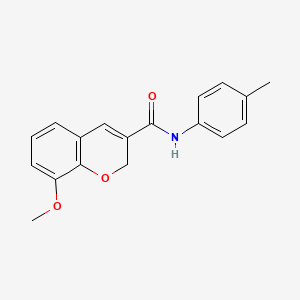![molecular formula C17H19NO3 B2449343 1'-(Cyclobutanecarbonyl)spiro[2-benzofuran-3,3'-piperidin]-1-on CAS No. 1797280-75-1](/img/structure/B2449343.png)
1'-(Cyclobutanecarbonyl)spiro[2-benzofuran-3,3'-piperidin]-1-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-(Cyclobutanecarbonyl)spiro[2-benzofuran-3,3’-piperidine]-1-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a cyclobutanecarbonyl group attached to a spiro[2-benzofuran-3,3’-piperidine] core. The presence of both benzofuran and piperidine rings within its structure makes it an intriguing subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Wissenschaftliche Forschungsanwendungen
1’-(Cyclobutanecarbonyl)spiro[2-benzofuran-3,3’-piperidine]-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Biological Studies: It can be used in studies investigating the biological activity of spirocyclic compounds, including their interactions with various biological targets.
Material Science: The compound’s stability and structural properties make it suitable for applications in material science, such as the development of new polymers or advanced materials.
Wirkmechanismus
Target of Action
benzofuran-1,4′-piperidine], is known to be a potent σ1 receptor ligand. The σ1 receptor is involved in the modulation of various neurotransmitter systems and can influence learning, memory, and mood .
Mode of Action
The structurally similar compound mentioned above acts as a σ1 receptor antagonist . Antagonists typically work by binding to the receptor and blocking its activation, thereby inhibiting the downstream effects.
Biochemical Pathways
The σ1 receptor is known to modulate various neurotransmitter systems, including glutamatergic, cholinergic, and dopaminergic pathways . The antagonism of the σ1 receptor can therefore potentially influence these pathways and their downstream effects.
Pharmacokinetics
benzofuran-1,4′-piperidine], is known to be rapidly metabolized by rat liver microsomes. Seven metabolites were identified, with an N-debenzylated metabolite and a hydroxylated metabolite being the major products . The metabolism was found to be mediated by the CYP3A4 isoenzyme .
Result of Action
benzofuran-1,4′-piperidine], displayed analgesic activity against neuropathic pain in the capsaicin pain model. This suggests that it may have potential therapeutic applications in the management of pain.
Biochemische Analyse
Molecular Mechanism
benzofuran-1,4′-piperidine], have been found to be potent σ1 receptor ligands. These compounds have extraordinarily high σ1/σ2 selectivity and do not interact with the human ether-a-go-go-related gene (hERG) cardiac potassium channel .
Metabolic Pathways
The metabolic pathways of 1’-(Cyclobutanecarbonyl)spiro[2-benzofuran-3,3’-piperidine]-1-one are not well-studied. Similar compounds, such as 1′-benzyl-3-methoxy-3H-spiro[2benzofuran-1,4′-piperidine], have been found to be rapidly metabolised by rat liver microsomes . Seven metabolites were unequivocally identified; an N-debenzylated metabolite and a hydroxylated metabolite were the major products .
Vorbereitungsmethoden
The synthesis of 1’-(Cyclobutanecarbonyl)spiro[2-benzofuran-3,3’-piperidine]-1-one involves several steps, typically starting with the formation of the spirocyclic core. One common method involves the cycloaddition of bicyclo[1.1.0]butanes with benzofuran-derived oxa(aza)dienes, catalyzed by BF3·Et2O . This reaction proceeds under mild conditions and yields the desired spirocyclic structure with high chemoselectivity. Industrial production methods may involve scaling up this reaction and optimizing the conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1’-(Cyclobutanecarbonyl)spiro[2-benzofuran-3,3’-piperidine]-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Vergleich Mit ähnlichen Verbindungen
1’-(Cyclobutanecarbonyl)spiro[2-benzofuran-3,3’-piperidine]-1-one can be compared with other spirocyclic compounds, such as:
Spirooxindoles: These compounds also feature a spirocyclic structure and are known for their biological activity and applications in drug discovery.
Spiropiperidines: Similar to the compound , spiropiperidines have a piperidine ring and are used in various medicinal chemistry applications.
Spirobenzofurans: These compounds share the benzofuran core and are studied for their potential therapeutic properties.
The uniqueness of 1’-(Cyclobutanecarbonyl)spiro[2-benzofuran-3,3’-piperidine]-1-one lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1'-(cyclobutanecarbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c19-15(12-5-3-6-12)18-10-4-9-17(11-18)14-8-2-1-7-13(14)16(20)21-17/h1-2,7-8,12H,3-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZGUNKBWKDWKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[Methyl(pyridin-3-yl)amino]phenol](/img/structure/B2449260.png)
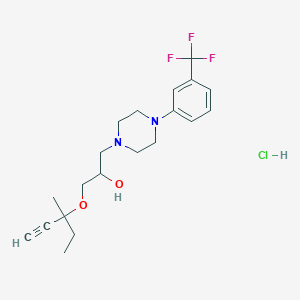
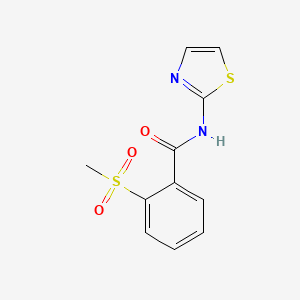
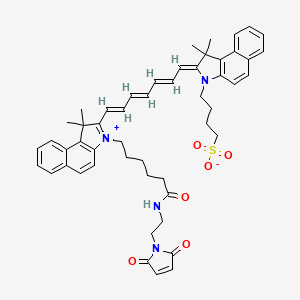
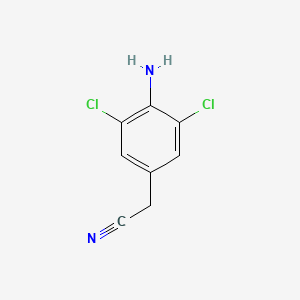
![2-methyl-N-[11-oxo-11-(4-toluidino)undecyl]acrylamide](/img/structure/B2449270.png)

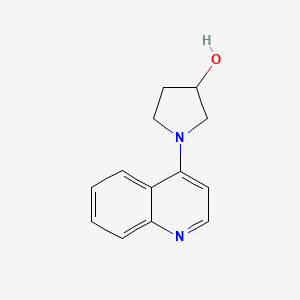
![Ethyl 5-benzyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2449274.png)
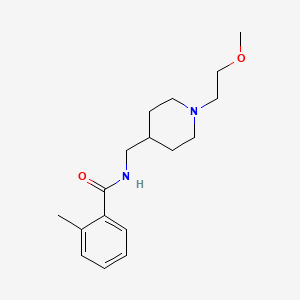
![N-(4-Fluorobenzyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2449277.png)
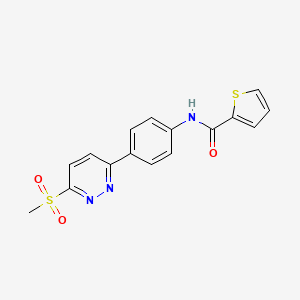
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2449282.png)
